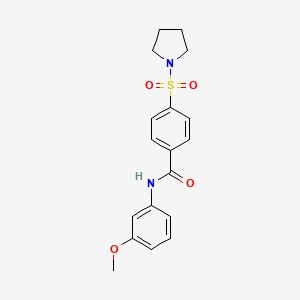

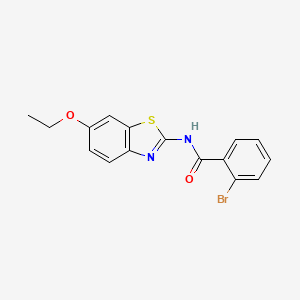

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

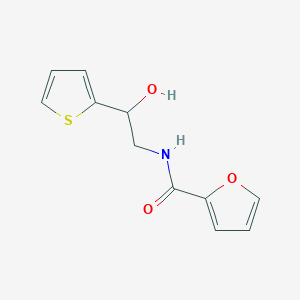

The compound “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is an important class of compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide”, often involves the reaction of 2-aminothiophenol with various aldehydes . A microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Molecular Structure Analysis

The molecular structure of “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various computational methods. The molecular weight of the compound is 200.033 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” include a boiling point of 572.7±60.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm3, and a molar refractivity of 112.7±0.5 cm3 .Applications De Recherche Scientifique

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized through various methods, indicating their potential for diverse chemical transformations and applications in material science. For example, studies have developed methods for the regioselective ethoxybromination of enamides, yielding highly versatile α-bromo hemiaminals for broad transformations (Nocquet‐Thibault et al., 2013). Additionally, copper-catalyzed intramolecular cyclization processes have been employed to synthesize various N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives have also demonstrated efficacy as corrosion inhibitors, offering protection for metals in harsh chemical environments. A study highlighted the corrosion inhibiting effect of two benzothiazole derivatives against steel corrosion in a 1 M HCl solution, showcasing their potential in industrial applications (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Several benzothiazole compounds have been evaluated for their antimicrobial and antifungal properties, suggesting potential applications in pharmaceuticals and bioactive materials. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives showed promising antifungal activities (Narayana et al., 2004).

Material Science and Electronics

Benzothiazole derivatives have found applications in material science, particularly in the development of liquid crystals and fluorescent materials. A study synthesized new Schiff base ester liquid crystals with a benzothiazole core, revealing their potential in display technologies (Ha et al., 2010). Moreover, benzothiazole-based compounds have been explored for their fluorescence properties, indicating their utility in optical devices and sensors (Mahadevan et al., 2014).

Propriétés

IUPAC Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-2-21-10-7-8-13-14(9-10)22-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKDTUSVISWEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2979900.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)

![N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2979912.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)